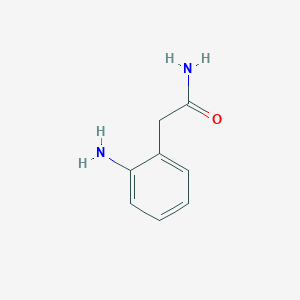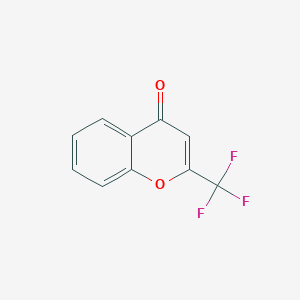
2-(trifluoromethyl)-4H-chromen-4-one
Overview
Description
2-(Trifluoromethyl)-4H-chromen-4-one, also known as 2-TFMC, is a heterocyclic compound that is used in a variety of scientific and industrial applications. It is a colorless solid that is soluble in most organic solvents. Its structure consists of two aromatic rings connected by a methylene bridge. It is a highly polar compound due to the presence of three fluorine atoms in its structure. 2-TFMC is a versatile compound that can be used in a variety of synthetic reactions, such as the synthesis of new materials, the production of pharmaceuticals, and the development of new catalysts.
Scientific Research Applications
Drug Development
The trifluoromethyl group is a common feature in many FDA-approved drugs . It is known to enhance the pharmacological activities of drug molecules . Therefore, “2-(trifluoromethyl)-4H-chromen-4-one” could potentially be used in the development of new drugs.
Inhibition of Enzymes
“2-(trifluoromethyl)-4H-chromen-4-one” is a potent inhibitor of enzymes such as acetylcholinesterase, monoamine oxidase A, and monoamine oxidase B . These enzymes are involved in various biological processes, and their inhibition can be useful in treating diseases like Alzheimer’s and Parkinson’s.
Construction of Molecular Topologies
This compound has been used in the construction of homometallic and heterometallic molecular squares . These complex molecular structures have various applications in materials science and nanotechnology.
Study of Luminescence
“2-(trifluoromethyl)-4H-chromen-4-one” has been used to synthesize coordination complexes with silver, exhibiting excellent fluorescence properties . These complexes have potential applications in fluorescence probing and in studies related to microsecond diffusion and dynamics of membranes.
Trifluoromethylation Process
In electrochemical studies, “2-(trifluoromethyl)-4H-chromen-4-one” has been investigated for its trifluoromethylation properties . This research contributes to the understanding of its reactions and applications in various chemical processes.
Photocatalytic Degradation
Derivatives of “2-(trifluoromethyl)-4H-chromen-4-one”, have been utilized in enhancing the photocatalytic degradation efficiency of certain metal-organic frameworks (MOFs) . These MOFs show a significant increase in the degradation of organic pollutants, demonstrating the compound’s potential in environmental applications.
Organic Dye Development
Anthraquinones are a well-known class of organic compounds with diverse applications in dyes. The presence of the trifluoromethyl group in “2-(trifluoromethyl)-4H-chromen-4-one” can potentially alter its light absorption properties, making it a candidate for development as a new dye material.
Acidic Functional Monomer for Molecular Imprinting
“2-(trifluoromethyl)-4H-chromen-4-one” is used as an acidic functional monomer for molecular imprinting of nicotine . This process creates a polymer matrix with selective binding sites for nicotine, which can be used in nicotine detection and removal applications.
properties
IUPAC Name |
2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPAKMJTQTVEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351970 | |
| Record name | 2-(trifluoromethyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(trifluoromethyl)-4H-chromen-4-one | |
CAS RN |
151668-40-5 | |
| Record name | 2-(trifluoromethyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-(2,5-Dichloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B1595642.png)
![2-Thiophenecarboxylic acid, 4-cyano-5-[[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-3-methyl-, methyl ester](/img/structure/B1595644.png)
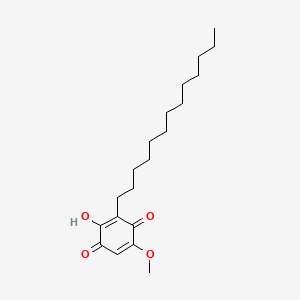
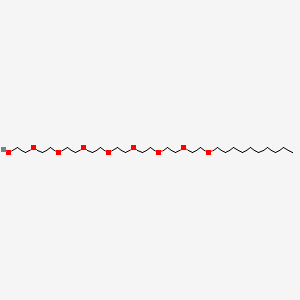
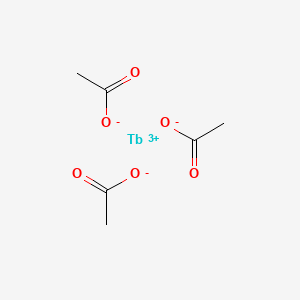
![Ethanol, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B1595648.png)


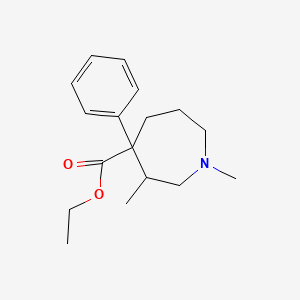
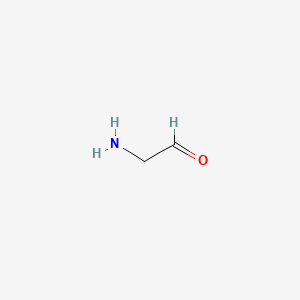
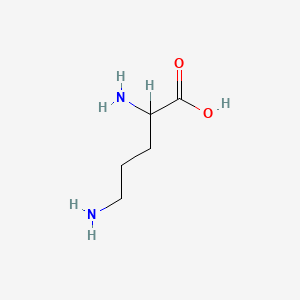
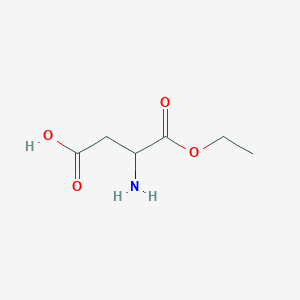
![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)
